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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1631060

An In-depth Technical Guide to (16R)-Dihydrositsirikine

Introduction

(16R)-Dihydrositsirikine is a natural alkaloid compound that has been identified in
Catharanthus roseus, a plant renowned for its rich content of bioactive terpenoid indole
alkaloids.[1][2] As a member of this extensive family of natural products, (16R)-
Dihydrositsirikine holds potential interest for researchers in medicinal chemistry,
pharmacology, and drug discovery. This technical guide provides a summary of the available
physical and chemical properties of (16R)-Dihydrositsirikine, alongside generalized
experimental workflows relevant to its study. Due to the limited specific literature on this
particular compound, some sections provide general methodologies common for natural
product research.

Chemical and Physical Properties

The fundamental physicochemical properties of (16R)-Dihydrositsirikine are summarized
below. It is important to note that several of these values are computationally predicted and
await experimental verification.
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Property Value Source(s)
Molecular Formula C21H28N203 [11[3]
Molecular Weight 356.47 g/mol [3]

CAS Number 6519-26-2 [4]
methyl 2-(3-ethyl-
1,2,3,4,6,7,12,12b-

IUPAC Name octahydroindolo[2,3- [1]
ajquinolizin-2-yl)-3-
hydroxypropanoate
18,19-Dihydro-16(R)-sitsirikine,

Synonyms : . [1]
Dihydrositsirikine

Appearance Powder / Solid [2]

Melting Point Data not available

Boiling Point 547.5 £ 45.0 °C (Predicted)

Data not available. As an
alkaloid, solubility is expected

Solubility in organic solvents like
methanol, ethanol, chloroform,
and DMSO.

pKa 14.30 £ 0.10 (Predicted)

LogP (XLogP3)

2.7 (Computed)

[1]

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(
CO)C(=0)OC)NC4=CC=CC=C
34

[1]

Experimental Protocols & Characterization

Specific experimental protocols for the isolation, synthesis, or analysis of (16R)-

Dihydrositsirikine are not detailed in currently available literature. However, a generalized
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workflow for the isolation and characterization of an alkaloid from a plant source like
Catharanthus roseus is presented below.

Plant Material Processing

Collection & Drying
of Catharanthus roseus

Grinding to
Fine Powder

Extraction

Maceration or Soxhlet
Extraction (e.g., with Methanol)

Crude Methanolic
Extract

Purification| & Isolation
Acid-Base Partitioning
to separate alkaloids

:

Column Chromatography
(Silica, Alumina)

Preparative HPLC

Gure (16R)—Dihydrositsirikina

Structural Elucidation
Y
Mass Spectrometry (MS) NMR Spectroscopy
(Determine Molecular Welght) (1H, 13C, 2D-NMR)

[Structure Confirmation
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Generalized workflow for natural product isolation.

Methodologies

Plant Material Processing: Plant parts (e.g., leaves, roots) of Catharanthus roseus are
collected, dried to remove moisture, and ground into a fine powder to increase the surface
area for efficient solvent extraction.

Extraction: The powdered material undergoes extraction with an organic solvent, typically
methanol or ethanol, to draw out a wide range of secondary metabolites, including alkaloids.

Purification: The crude extract is subjected to a series of purification steps. An acid-base
liquid-liquid partitioning is a classic method to selectively separate basic alkaloids from other
neutral or acidic compounds. This is followed by chromatographic techniques, such as
column chromatography over silica gel or alumina, and further refined using High-
Performance Liquid Chromatography (HPLC) to isolate individual compounds like (16R)-
Dihydrositsirikine.

Structural Elucidation: The definitive structure of the isolated compound is determined using
spectroscopic methods. Mass spectrometry is used to ascertain the molecular weight and
formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (*H, 13C, and 2D-NMR
experiments like COSY and HMBC) is employed to piece together the precise molecular
structure and stereochemistry.

Spectroscopic Data

Detailed experimental spectroscopic data for (16R)-Dihydrositsirikine is not available in the

public domain. Structural characterization would rely on the following standard techniques.
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Data Type Details

Expected to show a molecular ion peak
corresponding to the exact mass (356.2100 Da).
High-resolution mass spectrometry (HRMS)
Mass Spectrometry (MS) would confirm the elemental composition of
C21H28N20s3. Fragmentation patterns would
provide clues about the core indole-quinolizidine

structure.

The proton NMR spectrum would be complex,
showing characteristic signals for the aromatic
IH NMR Spectroscopy protons of the indole ring, aliphatic protons of
the quinolizidine skeleton, the ethyl group, the
methoxy group of the ester, and protons

adjacent to hydroxyl and nitrogen atoms.

The carbon NMR spectrum would show 21

distinct signals corresponding to each carbon
13C NMR Spectroscopy atom in the molecule, including signals for the

carbonyl carbon of the ester, aromatic carbons,

and various aliphatic carbons in the ring system.

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information regarding the biological
activity, pharmacological effects, or mechanism of action for (16R)-Dihydrositsirikine. Many
alkaloids isolated from Catharanthus roseus exhibit potent biological activities, most notably
anticancer properties, but the activity of this specific compound remains to be investigated. The
study of such a compound would typically follow a standard drug discovery and development

pipeline.

Discovery & Preclinical Clinical Development

Isolation or Synthesis of In Vitro Screening Mechanism ofAcuon In Vivo Studles IND Filing Phase | Phase Il Phase Il AT B
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Generalized drug discovery pipeline for a natural product.

This diagram illustrates the hypothetical progression of a natural product like (16R)-
Dihydrositsirikine from initial discovery through preclinical and clinical development. The
process begins with screening for biological activity in cellular models, moves to understanding
its mechanism and testing in animal models, and, if promising, advances to human clinical trials
to evaluate safety and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1631060?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

